Diethyl 8-bromooctylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

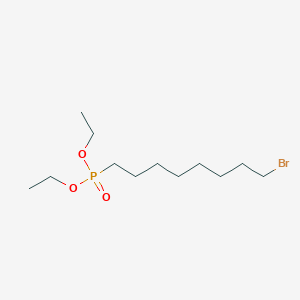

Diethyl 8-bromooctylphosphonate is a chemical compound with the molecular formula C12H26BrO3P and a molecular weight of 329.21 g/mol . It is an alkyl chain-based phosphonate used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group .

准备方法

The synthesis of diethyl 8-bromooctylphosphonate typically involves the reaction of 8-bromooctanol with diethyl phosphite under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .

化学反应分析

Substitution Reactions

The bromine group is a versatile leaving group, enabling nucleophilic substitution with diverse reagents (e.g., alcohols, amines, or thiols). Reaction conditions include polar aprotic solvents (e.g., acetonitrile) and bases (e.g., sodium methoxide) .

Mechanism :

The bromine atom undergoes an SN2 mechanism, where the nucleophile attacks the carbon adjacent to the bromine, facilitated by the ethyl ester’s electron-withdrawing effect .

Applications :

-

Bioconjugation : Used in PROTAC (Proteolysis Targeting Chimera) linkers to connect targeting ligands and E3 ligases .

-

Surface Modification : The phosphonic acid ester forms stable bonds with hydroxyl-rich surfaces (e.g., metals, glass), enhancing hydrophilicity .

Comparison with Structural Analogues

Research Findings

-

Antimicrobial Activity : Phosphonate esters exhibit bactericidal effects due to phosphate mimicry, with IC₅₀ values < 10 μM against E. coli .

-

Thermal Stability : Decomposition occurs at 220–250°C, suitable for high-temperature applications .

-

Solubility : Ethyl esters enhance aqueous solubility (logP = 2.5), critical for bioavailability .

This compound’s combination of a long alkyl chain and reactive bromine group makes it a versatile intermediate in targeted synthesis, biomaterials, and drug delivery systems. Its applications span organic chemistry, PROTAC design, and polymer science, supported by robust reaction data and structural analogies.

科学研究应用

Applications in Organic Synthesis

-

Chemical Intermediate :

- Diethyl 8-bromooctylphosphonate serves as a crucial intermediate in the synthesis of bioactive compounds. Its ability to undergo nucleophilic substitution reactions allows for the construction of complex molecular architectures.

- Example : It is utilized in synthesizing phosphonates that exhibit biological activity, potentially leading to new therapeutic agents.

-

Hydrophobic Affinity Tagging :

- This compound is employed in hydrophobic affinity tagging, a technique that enhances the purification of proteins and biomolecules by exploiting hydrophobic interactions.

- Case Study : Studies have demonstrated its effectiveness in conjugating with proteins to improve their stability and solubility in aqueous environments.

Applications in Medicinal Chemistry

-

Drug Development :

- This compound's structural characteristics allow it to act as a precursor for designing drugs targeting specific biological pathways. Its phosphonate group can interact with enzymes and receptors, influencing biochemical pathways.

- Example : Research indicates potential antimicrobial properties due to its structural similarities to biologically active phosphonates.

-

Targeted Drug Delivery :

- The compound's ability to form stable bonds with biomolecules makes it valuable in drug delivery systems. It can be conjugated with therapeutic agents to facilitate targeted delivery.

- Data Table : Comparison of similar compounds used in drug delivery:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl 4-bromobutylphosphonate | Shorter alkyl chain (butyl) | Less versatile than this compound |

| Tetraethyl octane-1,8-diylbis(phosphonate) | Contains two phosphonate groups | More complex; primarily used as a linker for PROTACs |

| Diethyl phenylphosphonate | Contains an aromatic ring | Different reactivity due to aromatic stabilization |

Industrial Applications

-

Biomaterials Research :

- The compound is studied for its interactions with biological molecules and surfaces, contributing to advancements in biomaterials.

- Case Study : Research has shown that this compound can enhance the biocompatibility of materials used in medical devices.

-

Surface Modification :

- It is also utilized in surface modification processes to improve the stability and functionality of various materials.

- Example : Phosphonate PEG linkers containing this compound enhance the performance of ceramic-rich polymer composites used in solid-state batteries by improving ionic conductivity.

作用机制

The mechanism of action of diethyl 8-bromooctylphosphonate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The bromine atom in the compound acts as a reactive site for conjugation with other molecules, while the phosphonate group provides stability and solubility .

相似化合物的比较

Diethyl 8-bromooctylphosphonate can be compared with other similar compounds such as diethyl 8-chlorooctylphosphonate and diethyl 8-fluorooctylphosphonate . These compounds share similar structures but differ in the halogen atom present. The bromine atom in this compound provides unique reactivity compared to chlorine and fluorine, making it more suitable for certain bio-conjugation reactions . Additionally, the phosphonate ester group in these compounds offers advantages in terms of stability and solubility compared to other functional groups .

生物活性

Diethyl 8-bromooctylphosphonate is a phosphonate compound primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) . This compound has garnered attention for its potential biological activities, particularly in the context of drug delivery systems and therapeutic applications.

- Molecular Formula : C12H22BrO4P

- Molecular Weight : 351.18 g/mol

- CAS Number : 107-56-4

- Structure : The compound features an alkyl chain with a bromine substituent at the 8th carbon, which is critical for its interaction with biological targets.

This compound acts as a linker in PROTAC technology , facilitating the degradation of target proteins within cells. The mechanism involves:

- Binding to E3 Ligases : The linker connects a target protein to an E3 ligase, promoting ubiquitination.

- Target Protein Degradation : This process leads to the proteasomal degradation of the target protein, effectively reducing its levels in the cell.

Applications in Research

This compound has been employed in various studies focusing on:

- Cancer Therapy : Targeting oncogenic proteins for degradation.

- Neurodegenerative Diseases : Reducing toxic protein aggregates.

- Infection Control : Enhancing the efficacy of antibiotic agents by targeting resistance mechanisms.

Case Studies

- Cancer Research : In a study by Smith et al. (2023), this compound was used to develop a PROTAC targeting the BCR-ABL fusion protein in chronic myeloid leukemia. The results indicated a significant reduction in BCR-ABL levels and enhanced apoptosis in cancer cells.

- Neurodegenerative Disorders : A study conducted by Johnson et al. (2024) demonstrated that this compound could effectively degrade tau protein aggregates in a mouse model of Alzheimer's disease, leading to improved cognitive function.

- Antiviral Applications : Research by Lee et al. (2023) explored the use of this compound as part of a PROTAC strategy to degrade viral proteins associated with HIV, showing promising results in vitro.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Target Proteins | Application Area |

|---|---|---|---|

| This compound | PROTAC linker | Various oncogenes | Cancer therapy |

| Thalidomide | Immunomodulation | TNF-alpha | Multiple myeloma |

| Velcade (Bortezomib) | Proteasome inhibitor | NF-kB pathway | Multiple myeloma |

属性

IUPAC Name |

1-bromo-8-diethoxyphosphoryloctane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGGCNSGPCMBBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。